N-(4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Lipophilicity Drug-likeness Medicinal Chemistry

Researchers needing a structurally defined piperazine-sulfonyl-acetamide scaffold often face challenges sourcing a regioisomerically pure, bioactivity-neutral starting point. This compound (CAS 681854-26-2) addresses that gap: - Serves as a certified reference standard for NMR/LC-MS identity testing of 3,4-dimethylphenyl regioisomers. - Provides a 'blank slate' with no pre-existing ChEMBL bioactivity data, enabling unbiased phenotypic screening and target deconvolution. - Supplied with full SMILES, InChI, and computed 3D conformer data for immediate docking and pharmacophore modeling.

Molecular Formula C20H25N3O3S
Molecular Weight 387.5
CAS No. 681854-26-2
Cat. No. B2374091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
CAS681854-26-2
Molecular FormulaC20H25N3O3S
Molecular Weight387.5
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C
InChIInChI=1S/C20H25N3O3S/c1-15-4-7-19(14-16(15)2)22-10-12-23(13-11-22)27(25,26)20-8-5-18(6-9-20)21-17(3)24/h4-9,14H,10-13H2,1-3H3,(H,21,24)
InChIKeyHJHDZFVWHFVJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 681854-26-2 Identity & Physicochemical Profile


N-(4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (CAS 681854-26-2) is a synthetic small molecule belonging to the piperazine-sulfonyl-acetamide class. Its structure incorporates a 3,4-dimethylphenyl moiety linked via a sulfonyl group to a piperazine ring, which is further connected to an acetamide-substituted phenyl ring [1]. The compound has a molecular formula of C₂₀H₂₅N₃O₃S and a molecular weight of 387.5 g/mol . Computed physicochemical properties include an XLogP3-AA value of 2.6, one hydrogen bond donor, five hydrogen bond acceptors, and four rotatable bonds [2]. Spectroscopic reference data (InChIKey: HJHDZFVWHFVJOQ-UHFFFAOYSA-N) are available to support identity verification during procurement [3].

IdentitySynthetic piperazine-sulfonyl-acetamide; certified InChIKey available for unambiguous identification.
LipophilicityModerate lipophilicity (XLogP3-AA 2.6) supports structure–property relationship profiling.
Use ContextReference standard, screening library compound, or computational chemistry input; no bioactivity claims attached.

CAS 681854-26-2: Generic Substitution Is Not Evidence-Based


Within the piperazine-sulfonyl-acetamide chemical space, minor structural modifications—such as altering the substitution pattern on the phenyl ring or replacing the sulfonyl linker—can drastically shift target engagement, potency, and physicochemical behavior. For CAS 681854-26-2, publicly available bioactivity data in curated repositories such as ChEMBL are absent [1], meaning that no quantitative comparator evidence (e.g., IC₅₀, Kᵢ, MIC) currently exists to justify substitution with a close analog. Procurement decisions must therefore rely on the compound's certified identity and purity, as well as its intended role as a reference standard or screening library component, rather than on asserted performance advantages over analogs.

Minor structural modifications (phenyl substitution, sulfonyl linker) may shift target engagement and potency; analog substitution is unsupported without comparative data.
Public bioactivity records (ChEMBL, PubChem BioAssay) are absent for this compound; substitution based on assumed equivalence carries high uncertainty.
Procurement must rely on certified identity and purity, not on inferred performance similarity to related piperazine-sulfonyl-acetamides.

CAS 681854-26-2: Differentiation Evidence vs Comparators


Lipophilicity Differentiation vs. Dimethylsulfamoyl Analog

The target compound displays a computed XLogP3-AA of 2.6 [1], indicating moderate lipophilicity. In contrast, the closely related N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (CAS 700860-40-8), which replaces the 3,4-dimethylphenyl group with a dimethylsulfamoyl moiety, has a lower computed XLogP3-AA of 1.2 [2]. This difference of 1.4 log units suggests that the target compound is significantly more lipophilic, which can influence membrane permeability, protein binding, and off-target promiscuity profiles.

Lipophilicity vs. dimethylsulfamoyl analog
Reported
Target XLogP3-AA = 2.6 Comparator (CAS 700860-40-8) = 1.2 Δ +1.4 (target more lipophilic)
Supports lipophilicity-dependent property differentiation in ADME profiling.
Computed by XLogP3 3.0; experimental validation recommended.
Lipophilicity Drug-likeness Medicinal Chemistry

Hydrogen-Bond Acceptor Count vs. Truncated Piperazine Analogs

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms due to its sulfonyl and acetamide functionalities [1]. By comparison, the truncated analog N-(3,4-dimethylphenyl)acetamide (CAS 2198-64-3) contains only 1 HBA [2]. This 4-fold difference in HBA count indicates substantially greater capacity for directed polar interactions with biological targets, which is a key parameter in computational docking and pharmacophore modeling.

H-bond acceptors vs. truncated analog
Reported
Target HBA count = 5 Comparator (CAS 2198-64-3) = 1 Δ +4 (5× more HBA)
Higher hydrogen-bond capacity supports more versatile polar interactions in docking studies.
Computed by Cactvs 3.4.8.24; class-level inference.
Hydrogen bonding Target engagement Structure–Activity Relationship

Regioisomeric Comparison: 3,4- vs. 3,5-Dimethylphenyl

The 3,4-dimethylphenyl substitution pattern on the piperazine ring distinguishes this compound from its 3,5-dimethylphenyl regioisomer (Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-). Both compounds share identical molecular formulas (C₂₀H₂₅N₃O₃S) and rotatable bond counts (4), but the different methyl-group topology alters electronic distribution and steric profile. While no direct biological comparison is publicly available, the regioisomeric distinction is critical in medicinal chemistry, where even methyl-group migrations can alter target potency by orders of magnitude [1].

Regioisomer identity (3,4- vs. 3,5-)
Class-level
3,4-dimethylphenyl substitution distinct from 3,5-regioisomer; identical MW and rotatable bonds but different topology.
Correct regioisomer essential for SAR reproducibility; methyl topology may alter electronic/steric profiles.
Class-level inference; no direct biological comparison available.
Molecular complexity Conformational flexibility Regioisomerism

Absence of Bioactivity Data: Procurement Implications

A search of ChEMBL (CHEMBL1496070) returns no bioactivity, assay, or target classification data for this compound [1]. Similarly, PubChem BioAssay records do not contain quantitative activity results (e.g., IC₅₀, AC₅₀, MIC) for this specific CID [2]. This absence of curated data is itself a differentiating factor: many commercially available piperazine-sulfonyl-acetamides in the same catalog have at least one reported activity endpoint. Procurement teams should treat CAS 681854-26-2 as a 'data-poor' compound and consider whether a structurally similar but better-characterized analog would better serve their screening or reference-standard needs.

Bioactivity data absence
Data to verify
0 bioactivity records in ChEMBL; 0 quantitative PubChem BioAssay results for this CID.
Data deficiency limits comparator evaluation; procurement for novel screening contexts.
Review intended use; characterized analogs may be available if activity data required.
Bioactivity Data transparency Procurement risk

Application Scenarios for CAS 681854-26-2


SAR Exploration of Piperazine Sulfonamides

The compound's well-defined 3,4-dimethylphenyl-piperazine-sulfonyl-acetamide scaffold provides a useful core for systematic SAR studies. Its computed lipophilicity (XLogP3-AA = 2.6) and HBA count (5) establish baseline values against which analogs with varied substitution patterns can be compared [1]. The absence of pre-existing bioactivity data allows researchers to generate novel, proprietary activity profiles without confounding literature bias.

Regioisomer Identity Reference Standard for QC

Because the 3,4-dimethylphenyl regioisomer is structurally distinct from the 3,5-dimethylphenyl variant, CAS 681854-26-2 can serve as a certified reference standard for NMR, LC-MS, or IR identity testing when synthesizing or characterizing regioisomeric mixtures [2]. The SpectraBase reference spectrum (InChIKey: HJHDZFVWHFVJOQ-UHFFFAOYSA-N) supports unambiguous identification [3].

Computational Chemistry & Molecular Modeling Input

With fully defined SMILES, InChI, and computed 3D conformer data available via PubChem, the compound can be used as an input structure for docking, pharmacophore modeling, and molecular dynamics simulations. Its moderate lipophilicity and 5 HBA atoms make it a versatile template for virtual screening campaigns targeting enzymes or receptors with complementary hydrogen-bonding requirements [4].

Chemical Biology Probe for Uncharted Target Space

Given its complete lack of annotated bioactivity in major public databases, this compound represents a 'blank slate' for phenotypic screening and target deconvolution efforts. Researchers seeking to identify novel mechanisms of action can use it as a starting point for chemical proteomics or affinity-based target identification, with the advantage that no prior activity data will constrain hypothesis generation [5].

Application
Selection Property
Validation Focus
SAR Exploration
Defined scaffold with baseline lipophilicity (XLogP3-AA 2.6) and HBA count (5)
Novel activity profile generation without literature bias
Regioisomer QC Reference
Certified 3,4-dimethylphenyl regioisomer identity
NMR, LC-MS, IR identity confirmation; SpectraBase reference available
Computational Chemistry Input
Defined SMILES, InChI, and 3D conformer data
Docking, pharmacophore modeling, MD simulations
Chemical Biology Probe
Absence of annotated bioactivity
Phenotypic screening, target deconvolution, affinity-based identification
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